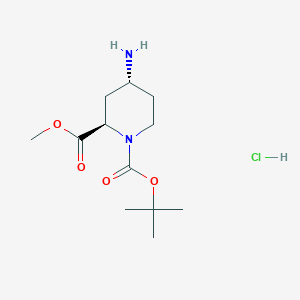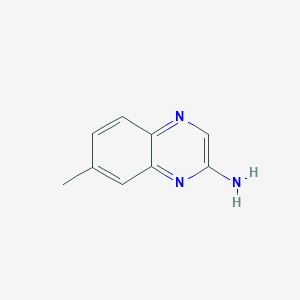
7-Methyl-2-quinoxalinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and materials science . This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The classical method for synthesizing quinoxaline derivatives, including 7-methylquinoxalin-2-amine, involves the condensation of o-phenylenediamine with a dicarbonyl compound . This reaction typically requires high temperatures and a strong acid catalyst. Recent advancements have introduced more environmentally friendly methods, such as transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods
Industrial production of 7-methylquinoxalin-2-amine often employs scalable and cost-effective methods. These include the use of heterogeneous catalytic reactions, which are atomically economical and environmentally friendly . These methods provide a sustainable approach for the large-scale production of quinoxaline derivatives.
Análisis De Reacciones Químicas
Types of Reactions
7-methylquinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide for oxidation and hydrogen gas for reduction . Substitution reactions often employ halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
7-methylquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 7-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-methylquinoxalin-2-amine include:
Quinoxaline: The parent compound, known for its wide range of biological activities.
2-methylquinoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Uniqueness
7-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and amine group at the 2-position make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
Propiedades
Número CAS |
646504-83-8 |
|---|---|
Fórmula molecular |
C9H9N3 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
7-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12) |
Clave InChI |
LZRAIJXDIVIZGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=CN=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


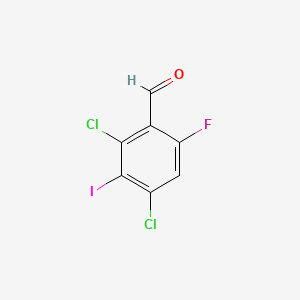

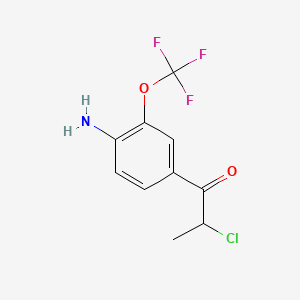


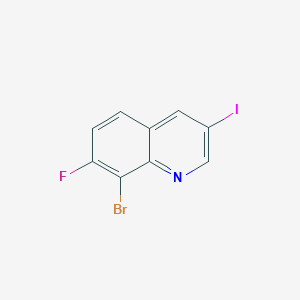
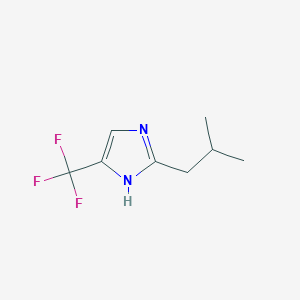
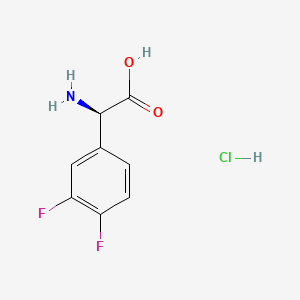

![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)

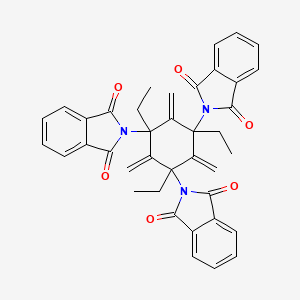
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
